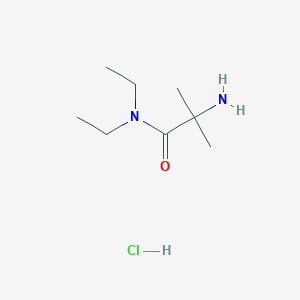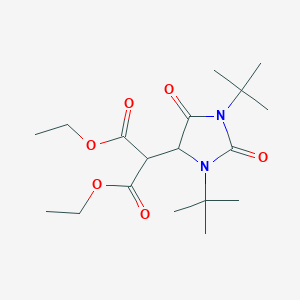
2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride
Descripción general
Descripción
“2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O . It is also known as "Propanamide, N,N-diethyl-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride” can be represented by the SMILES stringCCN(CC)C(=O)C(C)(C)N.Cl . This indicates that the molecule contains a central carbon atom bonded to an amide group (=O), a nitrogen atom (N), and two ethyl groups (CC). The molecule also contains a chloride ion (Cl) . Physical And Chemical Properties Analysis
“2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride” is a solid at room temperature . Its molecular weight is 194.70 .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of similar structures have been explored for their biological activities. For instance, the antihistaminic and anticholinergic activities of 2-methylpropanamide derivatives have been evaluated, suggesting the potential of such compounds in therapeutic applications (Arayne et al., 2017). Moreover, the synthesis and evaluation of functionalized amino acid derivatives for anticancer activity indicate the broad applicability of these compounds in drug discovery (Kumar et al., 2009).
Material Science and Corrosion Inhibition
The study of molecular interactions through density functional theory (DFT) has identified amino acid compounds as effective corrosion inhibitors, demonstrating the utility of these compounds in protecting metals against corrosion (Gómez et al., 2005). This research suggests potential applications of "2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride" in coatings or treatments that prevent metal degradation.
Polymer Chemistry
In polymer chemistry, compounds with similar structures have been utilized in the synthesis of polymers with specific properties. For example, poly(amido-amine)s carrying primary amino groups have been developed for potential use in nonviral vectors for gene delivery, highlighting the versatility of these compounds in creating materials with biomedical applications (Malgesini et al., 2003).
Environmental Applications
The development of starch-g-tetrapolymer hydrogels for the removal of heavy metals and dyes from water showcases the environmental applications of such compounds, demonstrating their potential in water purification technologies (Mondal et al., 2019).
Propiedades
IUPAC Name |
2-amino-N,N-diethyl-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-5-10(6-2)7(11)8(3,4)9;/h5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMPABEJNUZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)









